[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Description
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase can lead to an increase in acetylcholine, a neurotransmitter, in the synaptic cleft. This can enhance nerve impulse transmission. On the other hand, the inhibition of lipoxygenase can reduce the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the levels of certain biochemicals due to the inhibition of target enzymes. For instance, the inhibition of cholinesterase can lead to enhanced nerve impulse transmission due to increased acetylcholine levels. Similarly, the inhibition of lipoxygenase can lead to reduced inflammation due to decreased leukotriene production .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. For instance, certain conditions may favor the binding of the compound to its target enzymes, enhancing its inhibitory effect . .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-29-18-9-6-16(7-10-18)24(26)23-15-25(19-4-2-3-5-22(19)32(23,27)28)17-8-11-20-21(14-17)31-13-12-30-20/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTPTKUSXSHBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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